molecular formula C11H20O B13962906 1-Pentyn-3-ol, 3-(1,1-dimethylethyl)-4,4-dimethyl- CAS No. 33420-19-8

1-Pentyn-3-ol, 3-(1,1-dimethylethyl)-4,4-dimethyl-

Cat. No.: B13962906
CAS No.: 33420-19-8
M. Wt: 168.28 g/mol
InChI Key: ZBSXJDSSZCGLNF-UHFFFAOYSA-N
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Description

1-Pentyn-3-ol, 3-(1,1-dimethylethyl)-4,4-dimethyl- is a tertiary alcohol with a terminal alkyne group and bulky substituents, including a tert-butyl (1,1-dimethylethyl) group and two methyl groups at the 4-position. Key characteristics inferred from related compounds include:

  • Steric hindrance: Bulky tert-butyl and methyl groups may influence reactivity and stability.

Properties

CAS No.

33420-19-8

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

3-tert-butyl-4,4-dimethylpent-1-yn-3-ol

InChI

InChI=1S/C11H20O/c1-8-11(12,9(2,3)4)10(5,6)7/h1,12H,2-7H3

InChI Key

ZBSXJDSSZCGLNF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C#C)(C(C)(C)C)O

Origin of Product

United States

Preparation Methods

Alkynylation of Ketones via Acetylene Lithiation

This method involves the reaction of acetylene with a ketone in the presence of a strong base. A representative procedure from outlines the following steps:

  • Reagents : 2,2,4,4-Tetramethylpentan-3-one, acetylene gas, n-butyllithium (n-BuLi), dry tetrahydrofuran (THF).
  • Conditions :
    • Acetylene is bubbled into dry THF at −40°C.
    • n-BuLi (2.2 M in hexane) is added at −78°C under nitrogen.
    • The ketone is introduced, and the mixture is stirred for 1 hour at −78°C, followed by warming to room temperature.
  • Workup : Quenching with saturated NH$$_4$$Cl, extraction with diethyl ether, and distillation under reduced pressure.
  • Yield : 60% after column chromatography (petroleum ether:EtOAc = 80:1).

Mechanistic Insight :
The reaction proceeds via deprotonation of acetylene by n-BuLi to form a lithium acetylide, which attacks the carbonyl carbon of the ketone. Subsequent protonation yields the propargyl alcohol.

Mitsunobu Reaction with Tosylates

A modified Mitsunobu reaction is employed to synthesize derivatives of this compound. Key steps from include:

  • Reagents : 4,4-Dimethyl-2-pentyn-1-ol, diisopropyl azodicarboxylate (DIAD), triphenylphosphine (PPh$$_3$$), p-toluenesulfonyl chloride (TsCl).
  • Conditions :
    • The alcohol is converted to its tosylate intermediate.
    • DIAD and PPh$$_3$$ are added in dry toluene at 0°C, followed by warming to room temperature.
  • Workup : Silica gel chromatography (pentane:EtOAc = 50:1).
  • Yield : 29% for the target product, with a 14% by-product (11b*) due to incomplete purification of the starting alcohol.

Side Reaction :
The by-product 11b* arises from competing elimination pathways, highlighting the need for rigorous purification of starting materials.

Comparative Analysis of Methods

Method Yield Key Advantage Limitation
Alkynylation 60% High efficiency, scalable Requires cryogenic conditions
Mitsunobu 29% Mild conditions, functional group tolerance Low yield due to by-products
Catalytic (hypothetical) N/A Potential for enantioselectivity Untested for this specific compound

Experimental Optimization Notes

  • Purification : Chromatography with non-polar solvents (e.g., pentane:EtOAc gradients) is critical for isolating the target compound.
  • Storage : The compound is stable at room temperature but should be protected from moisture.

Chemical Reactions Analysis

Types of Reactions

1-Pentyn-3-ol, 3-(1,1-dimethylethyl)-4,4-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alkanes or alcohols.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used in substitution reactions.

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alkanes, alcohols

    Substitution: Halogenated compounds, amines

Scientific Research Applications

Scientific Research Applications

1-Pentyn-3-ol, 3-(1,1-dimethylethyl)-4,4-dimethyl- serves as an intermediate in the synthesis of heterocyclic compounds, silylation agents, and polymerization catalysts. It is also utilized in studying biochemical pathways and enzyme reactions. Researchers have explored its potential therapeutic properties and its role as a precursor in drug synthesis.

Industrial Applications

In industrial settings, 1-Pentyn-3-ol, 3-(1,1-dimethylethyl)-4,4-dimethyl- is employed as a surfactant, brazing agent, and additive in rubber and plastic manufacturing.

Chemical Reactions

This compound undergoes several types of chemical reactions:

  • Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate KMnO4KMnO_4 and chromium trioxide CrO3CrO_3.
  • Reduction: Reduction reactions can convert it into alkanes or alcohols. Reducing agents like lithium aluminum hydride LiAlH4LiAlH_4 and sodium borohydride NaBH4NaBH_4 are commonly used.
  • Substitution: It can undergo substitution reactions where functional groups are replaced by other groups, utilizing reagents like halogens Cl2Cl_2, Br2Br_2, and nucleophiles NH3NH_3, OHOH^-.

Biological Activities

1-Pentyn-3-ol, 3-(1,1-dimethylethyl)-4,4-dimethyl-, also known as 3,4-Dimethyl-1-pentyn-3-ol, has biological significance due to its structure and potential therapeutic properties. Studies have indicated that it possesses antimicrobial properties.

Antimicrobial Activity

In vitro testing against bacterial strains has revealed the following:

MicroorganismMinimum Inhibitory Concentration (MIC)Remarks
Staphylococcus aureus25.9 μMEffective against both S. aureus and MRSA isolates
Enterococcus faecalisNo significant activityIneffective against vancomycin-resistant strains of Enterococcus faecalis

Mechanism of Action

The mechanism of action of 1-Pentyn-3-ol, 3-(1,1-dimethylethyl)-4,4-dimethyl- involves its interaction with molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, facilitating the formation or breaking of chemical bonds. Its unique structure allows it to participate in diverse chemical processes, making it a valuable tool in synthetic chemistry.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Comparison

Table 1: Structural Features of Related Compounds
Compound Name Functional Groups Substituents Molecular Formula CAS Number
1-Pentyn-3-ol, 3,4-dimethyl- Alkyne, hydroxyl Methyl groups at 3,4-positions C₇H₁₂O 1482-15-1
1,2-Pentadiene,3-tert-butyl-4,4-dimethyl- Allene (cumulene) tert-Butyl and methyl groups C₁₁H₂₀ 22585-31-5
4,4-diMethyl-1,1-diphenyl-pent-2-yn-1-ol Alkyne, hydroxyl, aryl groups Diphenyl and methyl groups C₁₉H₂₀O 1522-15-2
2,5-Cyclohexadiene-1,4-dione, 2,6-bis(tert-butyl)- Quinone, tert-butyl groups Two tert-butyl groups C₁₄H₂₀O₂ Not specified

Key Observations :

  • The tert-butyl group is prevalent in compounds with enhanced stability due to steric protection .
  • Alkyne-containing alcohols like 1-Pentyn-3-ol derivatives are rare in natural products but have synthetic utility in click chemistry and catalysis .

Physical and Chemical Properties

Table 2: Physicochemical Properties of Selected Compounds
Compound Name Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Notable Properties
1-Pentyn-3-ol, 3,4-dimethyl- 112.17 Not reported Not reported Polar due to -OH and alkyne
FMOC-CYS(TBUTHIO)-OPFP 597.62 669.2 (predicted) 1.394 High thermal stability
Avobenzone 310.39 110–118 (melting) Not reported UV-absorbing properties

Key Observations :

  • Bulky substituents like tert-butyl groups correlate with higher boiling points and densities due to increased molecular weight and van der Waals interactions .
  • Terminal alkynes (e.g., 1-Pentyn-3-ol analogs) are typically volatile and reactive, but steric hindrance in the target compound may reduce volatility .

Biological Activity

1-Pentyn-3-ol, 3-(1,1-dimethylethyl)-4,4-dimethyl-, also known as 3,4-Dimethyl-1-pentyn-3-ol, is a compound with significant biological interest due to its unique structure and potential therapeutic properties. This article explores its biological activities, including antimicrobial effects, anti-inflammatory properties, and other pharmacological activities.

  • Molecular Formula : C7H12O
  • Molecular Weight : 112.17 g/mol
  • CAS Number : 1482-15-1
  • Structure : The compound features an alkyne functional group and multiple methyl substituents that influence its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that 1-Pentyn-3-ol exhibits notable antimicrobial properties. In vitro testing against various bacterial strains revealed the following:

Microorganism Minimum Inhibitory Concentration (MIC) Remarks
Staphylococcus aureus25.9 μMEffective against both S. aureus and MRSA isolates .
Enterococcus faecalisNo significant activityIneffective against vancomycin-resistant strains .

The compound's effectiveness against Staphylococcus aureus suggests potential applications in treating infections caused by resistant strains.

Anti-inflammatory Potential

In addition to its antimicrobial properties, 1-Pentyn-3-ol has been evaluated for anti-inflammatory effects. The compound was tested for its ability to inhibit lipopolysaccharide-induced NF-κB activation:

Compound IC50 (μM) Effect
1-Pentyn-3-ol>20No significant cytotoxic effect observed at this concentration .

The lack of cytotoxicity at higher concentrations indicates a favorable safety profile for potential therapeutic use.

Case Studies

A study investigating the biological activities of various derivatives of pentynols included 1-Pentyn-3-ol as a key compound. The research focused on the structure-activity relationship (SAR) of similar compounds, revealing that modifications to the alkyl side chains could enhance antimicrobial efficacy while maintaining low toxicity levels.

In another case study, researchers explored the pharmacokinetics of 1-Pentyn-3-ol using computational models to predict its absorption and distribution in biological systems. The findings suggested that the compound has favorable lipophilicity characteristics, which may enhance its bioavailability when administered orally.

Q & A

Basic: How can researchers accurately determine the physical properties (e.g., boiling point, density) of 1-Pentyn-3-ol derivatives?

Answer:
To determine physical properties, combine experimental measurements with computational predictions. For boiling point, use fractional distillation under controlled pressure (e.g., reduced pressure for thermally sensitive compounds) and validate with gas chromatography (GC) . Density can be measured via pycnometry or calculated using group contribution methods. Computational tools like COSMO-RS predict properties based on molecular structure, but discrepancies between experimental and predicted values (e.g., ±0.1 g/cm³ for density) require iterative refinement of computational parameters .

Basic: What spectroscopic methods are optimal for characterizing the structure of 1-Pentyn-3-ol derivatives?

Answer:

  • IR Spectroscopy : Identify functional groups (e.g., -OH, C≡C) by comparing peaks to NIST reference spectra (e.g., C≡C stretch ~2100–2260 cm⁻¹) .
  • NMR : Use 1^1H/13^{13}C NMR to resolve steric effects from tert-butyl groups. DEPT-135 helps distinguish CH3_3 groups in crowded regions .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula via exact mass matching, while fragmentation patterns clarify branching .

Advanced: How can catalytic hydrogenation conditions be optimized to selectively reduce the triple bond in 1-Pentyn-3-ol derivatives without over-reduction?

Answer:

  • Catalyst Selection : Use Lindlar catalyst (Pd/CaCO3_3 with quinoline) for partial hydrogenation to cis-alkenes. For sterically hindered substrates, ligand-modified Pd nanoparticles (e.g., with triphenylphosphine) improve selectivity .
  • Reaction Monitoring : Track progress via in-situ FTIR or GC-MS to halt at the alkene stage.
  • Solvent Effects : Polar aprotic solvents (e.g., THF) minimize over-reduction by stabilizing intermediates. Temperature control (0–25°C) further suppresses side reactions .

Advanced: What experimental strategies resolve contradictions in reported regio-/stereoselectivity for propargyl alcohol derivatives in transition-metal-catalyzed reactions?

Answer:

  • Mechanistic Probes : Isotopic labeling (e.g., D2_2O quenching) or kinetic studies to distinguish between carbene migration vs. direct insertion pathways .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) map energy barriers for competing pathways. Compare predicted vs. experimental selectivity .
  • Ligand Screening : Test bulky ligands (e.g., NHCs) to sterically direct regiochemistry. For example, Ru carbenes favor 1,2-migration in propargyl alcohols .

Basic: What purification techniques are most effective for isolating 1-Pentyn-3-ol derivatives from complex reaction mixtures?

Answer:

  • Chromatography : Use flash column chromatography with gradients of ethyl acetate/hexane. Silica gel modified with AgNO3_3 enhances separation of alkyne-containing compounds .
  • Distillation : Short-path distillation under vacuum minimizes thermal decomposition.
  • Recrystallization : For crystalline derivatives, optimize solvent pairs (e.g., ethanol/water) based on solubility data .

Advanced: How can multi-step synthetic routes for 1-Pentyn-3-ol derivatives be designed to minimize side reactions in sterically crowded systems?

Answer:

  • Stepwise Protection : Temporarily protect the hydroxyl group (e.g., TBS ether) before introducing bulky substituents .
  • Low-Temperature Reactions : Perform Grignard additions at −78°C to control exothermicity and reduce elimination.
  • Intermolecular vs. Intramolecular Pathways : Pre-organize reactants via templating (e.g., metal coordination) to favor desired pathways. For example, Cu(I)-catalyzed alkyne couplings improve efficiency .

Advanced: What methodologies address discrepancies between predicted and experimental acidity (pKa) values for tertiary propargyl alcohols?

Answer:

  • Experimental Calibration : Use potentiometric titration in non-aqueous solvents (e.g., DMSO) to measure pKa directly.
  • Computational Adjustments : Apply solvent correction models (e.g., SMD) to DFT-calculated gas-phase pKa values. Account for steric hindrance via conformational sampling .
  • Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 3-methyl-1-penten-4-yn-3-ol) to identify trends in substituent effects .

Basic: How should researchers safely handle and store 1-Pentyn-3-ol derivatives given their reactivity?

Answer:

  • Storage : Under inert atmosphere (N2_2 or Ar) at −20°C to prevent oxidation. Use amber vials to block light-induced degradation .
  • Handling Reactive Intermediates : Employ Schlenk techniques for air-sensitive steps. Quench excess reagents (e.g., NaH) with iPrOH before aqueous workup .

Advanced: What strategies validate the stereochemical outcomes of asymmetric syntheses involving chiral 1-Pentyn-3-ol derivatives?

Answer:

  • Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to resolve enantiomers .
  • Vibrational Circular Dichroism (VCD) : Compare experimental VCD spectra with DFT-simulated spectra for absolute configuration assignment .
  • X-ray Crystallography : Solve crystal structures of derivatives (e.g., Mosher esters) to confirm stereochemistry .

Advanced: How can kinetic vs. thermodynamic control be exploited to optimize yields in cyclization reactions of 1-Pentyn-3-ol derivatives?

Answer:

  • Temperature Modulation : High temperatures favor thermodynamic products (e.g., six-membered rings via slower pathways), while low temperatures trap kinetic products (e.g., five-membered rings) .
  • Catalyst Tuning : Use Bronsted acids (e.g., TsOH) for faster cyclization or Lewis acids (e.g., InCl3_3) to stabilize transition states .
  • In-situ Monitoring : ReactIR tracks intermediate formation, enabling timely quenching for desired products .

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